molecular formula C12H10FNO B12072504 3-Fluoro-2-phenylpyridine-4-methanol

3-Fluoro-2-phenylpyridine-4-methanol

Cat. No.: B12072504
M. Wt: 203.21 g/mol
InChI Key: OIMDJQSABUQXOE-UHFFFAOYSA-N
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Description

3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-phenylpyridine-4-methanol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, the reaction of 3-bromo-2-phenylpyridine with a fluorinating agent such as Selectfluor® can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. The use of Selectfluor® and other similar reagents has been applied in the synthesis of compounds with herbicidal activity . The process typically involves the reaction of the precursor compound with the fluorinating agent under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-phenylpyridine-4-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the reduced aromatic ring.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-phenylpyridine-4-methanol has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development due to its unique properties.

    Industry: Used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-phenylpyridine-4-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-phenylpyridine: Similar in structure but lacks the hydroxyl group.

    3-Fluoro-4-aminopyridine: Contains an amino group instead of the phenyl group.

    2-Fluoro-4-methylpyridine: Contains a methyl group instead of the phenyl group.

Uniqueness

3-Fluoro-2-phenylpyridine-4-methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct physical, chemical, and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(3-fluoro-2-phenylpyridin-4-yl)methanol

InChI

InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2

InChI Key

OIMDJQSABUQXOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2F)CO

Origin of Product

United States

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